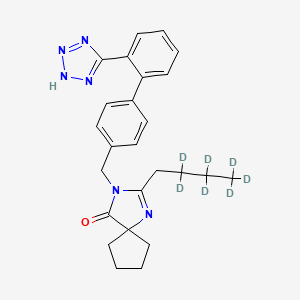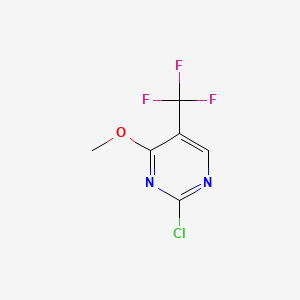
2-Chloro-4-méthoxy-5-(trifluorométhyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied. They are typically synthesized through an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine” is represented by the formula C6H4ClF3N2O .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine” include a molecular weight of 212.56 . It is also noted that the compound may exist as a colorless to yellow liquid .Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, influencing numerous biochemical processes .
Biochemical Pathways
Pyrimidine derivatives can influence various biochemical pathways, depending on their specific targets . For instance, they can affect the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
Result of Action
The compound’s interaction with its targets could lead to various downstream effects, potentially influencing cellular functions and processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is its potent antitumor activity, making it a promising candidate for the development of anticancer drugs. 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine. One potential direction is the development of new anticancer drugs based on the structure of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine. Another potential direction is the development of new antibiotics based on the antimicrobial properties of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine. In addition, further studies are needed to elucidate the mechanism of action of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine involves the reaction of 2-chloro-4-methoxy-5-nitropyrimidine with trifluoroacetic acid in the presence of zinc powder. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Synthèse chimique
“2-Chloro-4-méthoxy-5-(trifluorométhyl)pyrimidine” est utilisé comme réactif dans la synthèse de divers composés chimiques . Il joue un rôle crucial dans la formation de nouvelles liaisons et la création de nouvelles molécules, contribuant ainsi à l'avancement de la synthèse chimique.
Couplage de Suzuki-Miyaura
Ce composé est impliqué dans le couplage de Suzuki-Miyaura, une réaction de formation de liaison carbone-carbone largement utilisée catalysée par un métal de transition . Cette réaction est connue pour ses conditions douces et tolérantes aux groupes fonctionnels, ce qui en fait un outil précieux en synthèse organique .
Synthèse des aryl- et hétéroaryl-furocoumarines
Il sert de réactif dans la synthèse des aryl- et hétéroaryl-furocoumarines via la réaction de Suzuki . Ces composés ont diverses applications en chimie médicinale en raison de leurs activités biologiques.
Préparation des xanthines
Ce composé est utilisé dans la préparation des xanthines via un couplage en un seul pot avec le diaminouracile . Les xanthines sont une classe de composés qui présentent un large éventail d'activités pharmacologiques et sont utilisées dans le développement de divers médicaments.
Étude des interactions interfaciales
“2-Chloro-4-(trifluorométhyl)pyrimidine” peut être utilisé pour étudier l'effet des substitutions chimiques sur les interactions interfaciales des pyrimidines avec la phase stationnaire chromatographique de type membrane artificielle immobilisée (IAM) mimant les phospholipides . Cela peut fournir des informations précieuses sur le comportement de ces composés aux interfaces biologiques.
Production de produits phytosanitaires
Bien que non directement lié à “this compound”, il convient de noter que les dérivés de la trifluorométhylpyridine, qui présentent certaines similitudes structurales, sont utilisés dans la production de plusieurs produits phytosanitaires . Cela suggère des applications agricoles potentielles pour “this compound” et les composés apparentés.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Analyse Biochimique
Biochemical Properties
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Cellular Effects
Compounds containing a trifluoromethyl group have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that trifluoromethyl-substituted compounds are often strong acids , which could potentially influence their interactions with biomolecules and their effects at the molecular level.
Propriétés
IUPAC Name |
2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-4-3(6(8,9)10)2-11-5(7)12-4/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUSEPOFBSZNLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B577581.png)



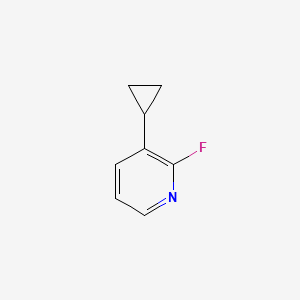

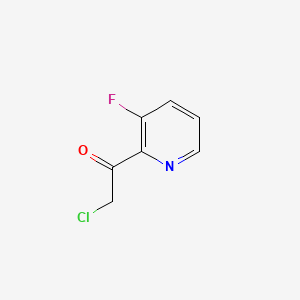

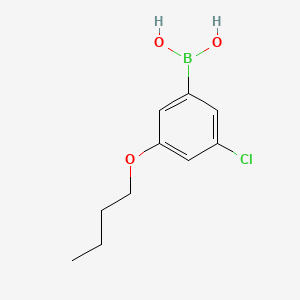
![Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B577596.png)

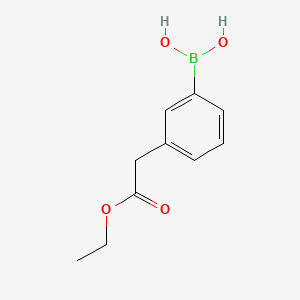
![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)
